A Comprehensive Technical Guide to 2-Bromo-3,4-dihydroxybenzaldehyde: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Bromo-3,4-dihydroxybenzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,4-dihydroxybenzaldehyde is a versatile trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a catechol moiety, a bromine atom, and an aldehyde group, provides a unique platform for the synthesis of a diverse array of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its synthesis, and an exploration of its current and potential applications in drug discovery and materials science.
Core Molecular Attributes
2-Bromo-3,4-dihydroxybenzaldehyde, with the chemical formula C₇H₅BrO₃, possesses a molecular weight of 217.02 g/mol .[1][2] The strategic placement of the bromo, hydroxyl, and aldehyde functionalities on the benzene ring dictates its reactivity and utility as a chemical intermediate.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₃ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 4815-97-8 | [1] |
| Appearance | Solid (predicted) | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Synthesis Protocol: Electrophilic Bromination of 3,4-Dihydroxybenzaldehyde
The synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde is most effectively achieved through the regioselective electrophilic bromination of the commercially available 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The hydroxyl groups are strong activating groups and ortho-, para-directors, while the aldehyde group is a meta-directing deactivator. The combined directing effects favor bromination at the 2- or 5-position. Careful control of reaction conditions is crucial to achieve the desired 2-bromo isomer.
Causality of Experimental Choices
This protocol is adapted from established methods for the bromination of substituted phenols and benzaldehydes.[3][4]
-
Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.
-
Catalyst: While not always strictly necessary for highly activated rings, the use of a Lewis acid catalyst like iron powder can enhance the electrophilicity of bromine, promoting a more efficient reaction.
-
Base: Sodium acetate is employed to buffer the reaction mixture. The reaction generates hydrobromic acid (HBr) as a byproduct, and the acetate acts as a mild base to neutralize it, preventing potential side reactions.
-
Temperature Control: The dropwise addition of bromine at a controlled temperature is critical to manage the exothermic nature of the reaction and to minimize the formation of polybrominated byproducts.
Detailed Experimental Methodology
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Bromine
-
Glacial Acetic Acid
-
Sodium Acetate
-
Iron Powder (optional)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3,4-dihydroxybenzaldehyde (1 equivalent) and sodium acetate (2 equivalents) in glacial acetic acid. If desired, a catalytic amount of iron powder (e.g., 0.05 equivalents) can be added.
-
Stir the mixture at room temperature until a homogenous solution is formed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-Bromo-3,4-dihydroxybenzaldehyde can be purified by recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two remaining protons on the benzene ring. The coupling constant (J) between these protons will be characteristic of ortho-coupling (typically 7-9 Hz).
-
Hydroxyl Protons (-OH): Two broad singlets are expected, the chemical shifts of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically between δ 185 and 195 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing bromine and aldehyde groups, as well as the oxygen-bearing carbons, will be the most downfield.
Reactivity and Applications in Drug Discovery
The trifunctional nature of 2-Bromo-3,4-dihydroxybenzaldehyde makes it a valuable building block in the synthesis of complex molecular architectures.[8][9]
-
Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and the formation of Schiff bases.[10]
-
Catechol Moiety: The two hydroxyl groups can be selectively protected or can participate in condensation reactions to form heterocyclic systems. The catechol unit is a known pharmacophore in many biologically active molecules.
-
Bromo Group: The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.
Derivatives of substituted dihydroxybenzaldehydes have shown promise in various therapeutic areas, including as anticancer and antimicrobial agents.[11][12] The unique substitution pattern of 2-Bromo-3,4-dihydroxybenzaldehyde makes it an attractive starting material for the generation of novel compound libraries for high-throughput screening in drug discovery programs.
Caption: Key reaction pathways and applications of 2-Bromo-3,4-dihydroxybenzaldehyde.
Safety and Handling
2-Bromo-3,4-dihydroxybenzaldehyde should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-3,4-dihydroxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. The synthetic protocol and characterization data presented in this guide provide a solid foundation for researchers to utilize this compound in their scientific endeavors.
References
-
MySkinRecipes. 2-Bromo-3,4-dihydroxybenzaldehyde. [Link]
-
PubMed. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
-
PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]
-
AOBChem. 2-bromo-3,4-dihydroxybenzaldehyde. [Link]
-
ResearchGate. Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde | Request PDF. [Link]
-
ResearchGate. Facile synthesis of 3, 4-dihydroxybenzaldehyde in ionic liquid. [Link]
-
ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]
-
Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
-
PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
-
PubChem. 2,4-Dihydroxybenzaldehyde. [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. [Link]
-
MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
-
MySkinRecipes. 2-Bromo-3,4-dihydroxybenzaldehyde. [Link]
-
Wisdomlib. Substituted Benzaldehyde: Significance and symbolism. [Link]
-
Journal of Current Research on Health Sector (JoCReHeS). (J o C R e H e S) Synthesis, Characterization and Biological effect Study of Some New azo and bis (Azo–Schiff ) Compounds Deri. [Link]
-
PubMed. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-Bromo-3,4-dihydroxybenzaldehyde | 4815-97-8 [sigmaaldrich.com]
- 3. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromo-3,4-dihydroxybenzaldehyde [myskinrecipes.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Dihydroxybenzaldehyde 97 139-85-5 [sigmaaldrich.com]
